molecular formula C12H12N4O5S2 B12409065 ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate

ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate

Cat. No.: B12409065
M. Wt: 356.4 g/mol
InChI Key: HRSGBOLVGNUHSW-UHFFFAOYSA-N
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Description

Ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate is a synthetic organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with appropriate reagents.

    Introduction of the Sulfamoylbenzoyl Group: The sulfamoylbenzoyl group can be introduced through a nucleophilic substitution reaction involving 4-sulfamoylbenzoic acid and an appropriate amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the sulfamoyl or carboxylate groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be used under appropriate conditions (e.g., acidic or basic medium, elevated temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or sulfonyl groups.

Scientific Research Applications

Ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Biological Research: It is used in studies investigating enzyme inhibition, particularly those enzymes involved in metabolic pathways.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the substrate’s access or altering the enzyme’s conformation. This inhibition can disrupt metabolic pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: A sulfonamide antibiotic with a similar sulfamoyl group.

    Acetazolamide: A carbonic anhydrase inhibitor with a thiadiazole ring.

    Butazolamide: Another carbonic anhydrase inhibitor with a thiadiazole ring.

Uniqueness

Ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate is unique due to its combination of a sulfamoylbenzoyl group and a thiadiazole ring, which imparts distinct biological activities and chemical reactivity. This combination is not commonly found in other compounds, making it a valuable subject for research and potential therapeutic applications.

Properties

Molecular Formula

C12H12N4O5S2

Molecular Weight

356.4 g/mol

IUPAC Name

ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate

InChI

InChI=1S/C12H12N4O5S2/c1-2-21-11(18)10-15-16-12(22-10)14-9(17)7-3-5-8(6-4-7)23(13,19)20/h3-6H,2H2,1H3,(H2,13,19,20)(H,14,16,17)

InChI Key

HRSGBOLVGNUHSW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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